molecular formula C16H15ClN4O2 B609712 OD36

OD36

Cat. No.: B609712
M. Wt: 330.77 g/mol
InChI Key: KTSDBMVHAKWDRK-UHFFFAOYSA-N
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Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OD36 involves the creation of a macrocyclic structure that efficiently binds to the ATP pocket of ALK2 kinase. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves multiple steps of organic reactions, including cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound is typically carried out under controlled laboratory conditions to ensure high purity and yield. The compound is available in various quantities, ranging from milligrams to grams, and is often produced using custom synthesis services .

Chemical Reactions Analysis

Types of Reactions

OD36 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from the reactions involving this compound are the inhibited forms of RIPK2 and ALK2, which result in the suppression of their downstream signaling pathways .

Properties

IUPAC Name

4-chloro-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c17-12-7-11-8-13(9-12)23-6-5-22-4-2-18-15-1-3-21-16(20-15)14(11)10-19-21/h1,3,7-10H,2,4-6H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSDBMVHAKWDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=CC(=CC(=C2)C3=C4N=C(N1)C=CN4N=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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